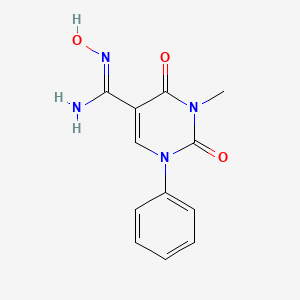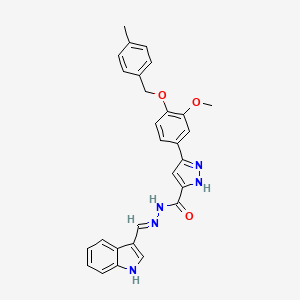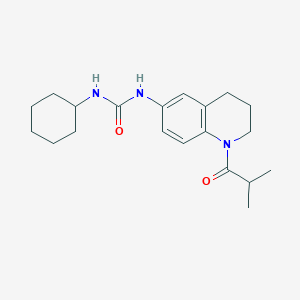![molecular formula C21H18N2O2S B2694245 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326911-86-7](/img/structure/B2694245.png)
3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18N2O2S and its molecular weight is 362.45. The purity is usually 95%.
BenchChem offers high-quality 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Structural Activity Relationships
- Thieno[2,3-d]pyrimidine-2,4-diones, including derivatives similar to the specified compound, have been studied for their potential as GnRH receptor antagonists for treating reproductive diseases. Key features for receptor binding activity were identified, such as the presence of hydrophobic substituents. These compounds demonstrated significant binding affinity to the human GnRH receptor (Guo et al., 2003).
Synthesis and Biological Activities
- A study on the synthesis of thieno[2,3-d]pyrimidine compounds fused with a thiazolo ring aimed to produce biologically active compounds. These compounds exhibited various biological activities including as inhibitors of adenosine kinase, platelet aggregation, anti-leukemia, and anti-cancer activities (El-Gazzar, Hussein, & Aly, 2006).
Antibacterial Evaluation
- Substituted thieno[2,3-d]pyrimidines were synthesized and evaluated for their antibacterial properties. Various substituted derivatives were characterized and tested, highlighting the potential of these compounds in antibacterial applications (More, Chandra, Nargund, & Nargund, 2013).
Intramolecular Interactions and Photochromism
- A bis(2-thienyl)maleimide derivative, related to the specified compound, was studied for its photochromic properties and specific intramolecular interactions. The study contributes to understanding the properties of thieno[3,2-d]pyrimidine-2,4-diones in various states and applications (Krayushkin et al., 2011).
Synthesis and Conversion
- Research on the synthesis of substituted 3-aminothiophene-2-carbonitriles and their conversion to thieno[3,2-d]pyrimidines highlights the versatility and potential applications of these compounds in various scientific and medicinal contexts (Ren, Rao, & Klein, 1986).
Discovery of LHRH Receptor Antagonists
- A study discovered a thieno[2,3-d]pyrimidine-2,4-dione bearing a p-methoxyureidophenyl moiety, showing high potency as a non-peptide antagonist for the human luteinizing hormone-releasing hormone (LHRH) receptor. This suggests potential therapeutic applications for sex-hormone-dependent diseases (Sasaki et al., 2003).
Crystal and Molecular Structure Analysis
- The crystal and molecular structure of derivatives similar to the specified compound were determined, contributing to the understanding of their chemical and physical properties (Wolska & Herold, 2002).
Synthesis and Alkylation
- A study on the synthesis and alkylation of thieno[3,2-d]pyrimidines provides insights into the chemical processes and potential modifications of these compounds for various applications (Shestakov, Prezent, Kartsev, & Shikhaliev, 2014).
properties
IUPAC Name |
3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-6-8-16(9-7-14)13-22-18-10-11-26-19(18)20(24)23(21(22)25)17-5-3-4-15(2)12-17/h3-12,18-19H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQPMWYZJXYLQNM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-methylphenyl)-1-[(4-methylphenyl)methyl]-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(5-chloro-2-methoxyphenyl)(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2694163.png)
![N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-3-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2694164.png)


![3,3'-Dimethyl-1-(4-phenyl-2-thiazolyl)-1'-(4-methoxyphenyl)-5-hydroxy[4,5']-bipyrazol](/img/structure/B2694169.png)
![3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-methyl-1-propylquinolin-4(1H)-one](/img/structure/B2694172.png)
![N,N-diethyl-2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2694173.png)





![2,6-difluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2694182.png)
![4-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide](/img/structure/B2694185.png)